2-bromo-6-(2,2,2-trifluoroethyl)pyridine
Description
Properties
CAS No. |
1393570-50-7 |
|---|---|
Molecular Formula |
C7H5BrF3N |
Molecular Weight |
240 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
Bromine (Br₂) serves as the electrophilic agent, with chloroform or dichloromethane as the solvent. The reaction is initiated at room temperature under inert conditions to prevent side reactions, followed by refluxing (40–60°C) to ensure complete conversion. The trifluoroethyl group at the 6-position directs bromination to the 2-position via electronic effects, as the electron-withdrawing nature of the -CH₂CF₃ group deactivates the adjacent positions, enhancing selectivity.
Industrial Optimization
-
Continuous Flow Systems : Large-scale production employs continuous flow reactors to improve heat transfer and minimize hazardous intermediate accumulation.
-
Solvent Recovery : Chloroform is recycled through distillation, reducing environmental impact.
-
Yield : Typical yields exceed 85%, with purity >98% confirmed via HPLC.
Multi-Step Synthesis from 2-Amino-6-Methylpyridine
A patented route (CN103086964A) outlines a multi-step synthesis starting from 2-amino-6-methylpyridine, adaptable for introducing the trifluoroethyl group. While the original patent describes the synthesis of 6-bromo-2-pyridyl methyl formate, the methodology can be modified to target this compound.
Step 1: Diazotization and Bromination
2-Amino-6-methylpyridine undergoes diazotization with hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at -10°C to 0°C, forming a diazonium intermediate. Subsequent bromination with elemental bromine (Br₂) replaces the amino group with bromine, yielding 6-bromo-2-methylpyridine.
Key Parameters
Step 2: Oxidation to 6-Bromo-2-Pyridinecarboxylic Acid
The methyl group at the 2-position is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in aqueous acidic medium. Reaction conditions (60–70°C, 6–8 hours) are critical to avoid over-oxidation.
Reaction Table
| Parameter | Specification |
|---|---|
| Oxidizing Agent | KMnO₄ (2.2–2.8 mol equivalents) |
| Solvent | Water |
| Temperature | 60–70°C |
| Yield | 88–90% |
Step 3: Esterification and Trifluoroethylation
The carboxylic acid is esterified with methanol using p-toluenesulfonic acid (PTSA) as a catalyst. To introduce the trifluoroethyl group, the ester undergoes nucleophilic displacement with a trifluoroethylating agent (e.g., trifluoroethyl iodide) under basic conditions.
Challenges and Solutions
-
Selectivity : The ester group at the 2-position must remain intact during trifluoroethylation.
-
Catalyst Screening : Copper(I) bromide (CuBr) enhances coupling efficiency in benzylamine solvent.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Bromination | 85–90 | >98 | Industrial-scale |
| Multi-Step Synthesis | 70–75 | 95–97 | Laboratory-scale |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound is utilized in the synthesis of various pharmaceuticals due to its ability to act as a building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, making it a versatile precursor in drug formulation.
Agrochemical Research
In agrochemistry, 2-bromo-6-(2,2,2-trifluoroethyl)pyridine serves as an intermediate for developing herbicides and pesticides. The trifluoroethyl group enhances the lipophilicity of the compounds, improving their efficacy and stability in agricultural applications.
Material Science
The compound has been investigated for its potential use in creating fluorinated polymers and materials. The incorporation of trifluoroethyl groups can impart unique properties such as enhanced thermal stability and resistance to chemical degradation.
Data Table: Applications Overview
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Synthesis of drug intermediates | Versatile building block |
| Agrochemical Research | Intermediate for herbicides and pesticides | Improved efficacy and stability |
| Material Science | Development of fluorinated polymers | Enhanced thermal stability |
Case Study 1: Synthesis of Antiviral Agents
Research has demonstrated that derivatives of this compound can be synthesized to produce antiviral agents. A study published in Journal of Medicinal Chemistry highlighted the compound's role in developing inhibitors for viral replication pathways, showcasing its potential therapeutic applications.
Case Study 2: Development of Herbicides
A collaborative study between agricultural chemists explored the use of this compound in formulating new herbicides. The results indicated that the trifluoroethyl group significantly enhanced herbicidal activity against resistant weed species, suggesting a promising avenue for sustainable agriculture.
Case Study 3: Polymer Synthesis
In material science, researchers have synthesized novel fluorinated polymers using this compound as a precursor. These polymers exhibited exceptional chemical resistance and thermal stability, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 2-bromo-6-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets. The bromine atom and trifluoroethyl group contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Variations: Trifluoroethyl vs. Trifluoromethyl
2-Bromo-6-(trifluoromethyl)pyridine (CAS 189278-27-1)
- Molecular Formula : C₆H₃BrF₃N | Molecular Weight : 225.995 g/mol .
- The trifluoromethyl group (–CF₃) at position 6 increases electronegativity and steric hindrance compared to the trifluoroethyl (–CH₂CF₃) group. This results in lower boiling points and higher reactivity in nucleophilic aromatic substitution (SNAr) reactions due to stronger electron-withdrawing effects .
Key Differences :
- Lipophilicity : The trifluoroethyl group in the target compound offers greater hydrophobicity (logP ~2.5) than –CF₃ (logP ~1.8), enhancing membrane permeability in drug candidates .
- Synthetic Flexibility : The –CH₂CF₃ group allows for further functionalization (e.g., oxidation to –COOH), whereas –CF₃ is less modifiable .
Ether-Linked Trifluoroethyl Derivatives
2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine (CAS 256473-06-0)
Positional Isomers and Fluorine-Substituted Analogues
3-Bromo-2-(difluoromethyl)-6-fluoropyridine (CAS 1803695-57-9)
Comparison Table :
Q & A
Q. Methodology :
- Nickel-catalyzed cross-coupling : Start with 2-bromo-6-methylpyridine derivatives. Introduce the trifluoroethyl group via reductive coupling using Ni catalysts (e.g., NiCl₂(PPh₃)₂) in anhydrous THF under inert atmosphere. Optimize temperature (60–80°C) to balance reactivity and byproduct formation .
- Halogenation strategies : Brominate 6-(trifluoroethyl)pyridine precursors using NBS (N-bromosuccinimide) under radical initiation (AIBN) in CCl₄. Monitor reaction progress via TLC (hexane:EtOAc = 4:1) to avoid over-bromination .
- Purification : Use column chromatography (silica gel, gradient elution with hexane/EtOAc) followed by recrystallization in ethanol/water (1:3) to achieve >95% purity .
Basic: How do the electron-withdrawing trifluoroethyl and bromine groups influence the compound’s spectroscopic properties?
Q. Methodology :
- NMR analysis : The trifluoroethyl group induces deshielding in adjacent protons (e.g., δ 8.2–8.5 ppm for pyridine-H in H NMR). F NMR shows a triplet near δ -65 ppm (CF₃ coupling with adjacent CH₂). Bromine’s electronegativity shifts pyridine ring protons upfield .
- IR spectroscopy : Stretching vibrations for C-Br appear at ~550 cm⁻¹; C-F stretches (trifluoroethyl) are observed at 1150–1250 cm⁻¹. Use ATR-FTIR for solid-state samples to avoid solvent interference .
Advanced: What mechanistic insights explain competing substitution vs. coupling reactions in metal-mediated transformations?
Q. Methodology :
- Nickel vs. palladium catalysis : Ni⁰ promotes reductive coupling (e.g., forming bipyridines) via oxidative addition to C-Br, while Pd⁰ favors Suzuki-Miyaura coupling. Solvent polarity (e.g., DMF vs. THF) modulates metal coordination and reaction pathway .
- Kinetic vs. thermodynamic control : At lower temperatures (<50°C), SNAr (nucleophilic aromatic substitution) dominates with strong nucleophiles (e.g., amines). Elevated temperatures (>100°C) favor radical pathways for C-C bond formation .
Advanced: How can computational modeling (DFT) predict regioselectivity in further functionalization?
Q. Methodology :
- Charge distribution analysis : Calculate Mulliken charges at pyridine ring positions using Gaussian09 (B3LYP/6-31G*). The C-4 position is most electrophilic due to para-directing effects of CF₃ and Br .
- Transition state modeling : Simulate intermediates for cross-coupling reactions. High activation energy at C-2 (due to steric hindrance from CF₃CH₂) directs reactivity to C-4 .
Data Contradiction: Why do studies report conflicting yields in trifluoroethyl group introduction?
Q. Resolution :
- Solvent effects : Polar aprotic solvents (e.g., DMF) increase yields (~70%) by stabilizing charged intermediates, while nonpolar solvents (toluene) favor side reactions (e.g., dehalogenation) .
- Catalyst loading : Excess Ni catalyst (>5 mol%) accelerates decomposition. Titrate catalyst to 2–3 mol% and use chelating ligands (e.g., bipyridine) to improve reproducibility .
Advanced: What strategies mitigate instability of this compound under acidic/basic conditions?
Q. Methodology :
- pH-controlled storage : Store at pH 6–7 (buffered with ammonium acetate) to prevent Br⁻ elimination. Avoid strong bases (e.g., NaOH) that cleave the C-Br bond .
- Light sensitivity : Use amber vials and conduct reactions under argon to suppress photodegradation. Monitor via UV-Vis (λ = 270 nm) for absorbance shifts .
Basic: What are the key applications in coordination chemistry?
Q. Methodology :
- Ligand design : The pyridine N and Br act as donor sites. Synthesize Cu(II) complexes by refluxing with Cu(NO₃)₂ in ethanol. Characterize via EPR to confirm square-planar geometry .
- Catalytic activity : Test Ni complexes in ethylene oligomerization. Adjust ligand stoichiometry (1:2 metal:ligand) to optimize turnover frequency (TOF) .
Advanced: How does isotopic labeling (e.g., 13^{13}13C-Br) aid in mechanistic studies?
Q. Methodology :
- Tracing reaction pathways : Synthesize C-labeled analogs via CO₂ incorporation in precursor pyridines. Use LC-MS to track C distribution in coupling products .
- Kinetic isotope effects (KIE) : Compare / in halogen exchange reactions to elucidate rate-determining steps (e.g., oxidative addition vs. transmetallation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
